Binding Affinity at α4β2* nAChRs: Sazetidine-A Exhibits 6-Fold Higher Affinity Than Varenicline and 88-Fold Higher Than Nicotine in Rat Cortex
In a direct competitive binding study using rat cortical homogenates and [³H]epibatidine as radioligand, Sazetidine-A demonstrates a Ki of 178 ± 10 pM at α4β2* nAChRs, compared with Ki values of 1.13 ± 0.20 nM for varenicline and 15.6 ± 1.0 nM for nicotine [1]. This represents a 6.3-fold affinity advantage over the clinically approved smoking cessation agent varenicline and an 87.6-fold advantage over the endogenous ligand nicotine. Furthermore, Sazetidine-A maintains a selectivity ratio (Ki α3β4 / Ki α4β2) of approximately 24,000, reflecting near-absolute discrimination between the two major heteromeric nAChR subtypes [2].
| Evidence Dimension | Binding affinity (Ki) at α4β2* nAChRs in rat cortical homogenates |
|---|---|
| Target Compound Data | Sazetidine-A Ki = 0.178 ± 0.010 nM (178 ± 10 pM) |
| Comparator Or Baseline | Varenicline Ki = 1.13 ± 0.20 nM; Nicotine Ki = 15.6 ± 1.0 nM |
| Quantified Difference | Sazetidine-A vs. varenicline: 6.3-fold higher affinity; vs. nicotine: 87.6-fold higher affinity |
| Conditions | [³H]Epibatidine competition binding, unwashed rat cortical homogenates, one-site model |
Why This Matters
Higher binding affinity at α4β2* nAChRs enables lower effective concentrations in functional assays, potentially reducing off-target interactions at α3β4, α7, and peripheral nAChR subtypes — a critical parameter for functional selectivity in complex neuronal preparations.
- [1] Hussmann GP, Turner JR, Lomazzo EK, et al. Chronic sazetidine-A at behaviorally active doses does not increase nicotinic acetylcholine receptors in rodent brain. J Pharmacol Exp Ther. 2012;343(2):441-450. (Fig. 4: competition binding curves and Ki values). View Source
- [2] Xiao Y, Smith AC, Ohlman JM, et al. Sazetidine-A, a novel ligand that desensitizes α4β2 nicotinic acetylcholine receptors without activating them. Mol Pharmacol. 2006;70(4):1454-1460. View Source
